molecular formula C7H3FN2O3 B069888 4-Fluoro-2-nitrophenyl isocyanate CAS No. 190774-51-7

4-Fluoro-2-nitrophenyl isocyanate

Cat. No. B069888
M. Wt: 182.11 g/mol
InChI Key: CPPNERLQTDSECZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Multireactive Building Blocks : Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been identified as multireactive building blocks for heterocyclic oriented synthesis, leading to various nitrogenous cycles (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Structure Analysis

  • Vibrational Spectra Analysis : Studies on compounds like 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, which are structurally related, involve vibrational spectra analysis, revealing insights into their molecular structure (Tonannavar, Prasannakumar, Savanur, & Yenagi, 2012).

Chemical Reactions and Properties

  • Reactivity with Urethanes : Isocyanates like 4,4′-methylenebis(phenyl isocyanate) react with urethanes under certain conditions, leading to the formation of allophanates, providing insights into the reactivity of similar isocyanates (Lapprand, Boisson, Delolme, Méchin, & Pascault, 2005).

Physical Properties Analysis

  • Crystal Structure : The crystal structure of compounds like (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene can provide insights into the physical properties of structurally similar compounds (Atioğlu, Akkurt, Shikhaliyev, Suleymanova, Bagirova, & Toze, 2019).

Chemical Properties Analysis

  • Nitrophenyl Derivatives : The study of nitrophenyl derivatives, such as in pyrrole 2,5-diamides, offers insights into the chemical properties, including anion binding and color change signaled deprotonation, which may be relevant to the analysis of 4-Fluoro-2-nitrophenyl isocyanate (Camiolo, Gale, Hursthouse, & Light, 2003).

Scientific Research Applications

Vibrational and DFT Analysis

Vibrational spectra and density functional theory (DFT) analyses of compounds structurally related to 4-fluoro-2-nitrophenyl isocyanate, such as 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, have been explored. These studies provide insights into the conformational behaviors and vibrational structures of the molecules, highlighting the influence of substituents on phenyl ring strain and the molecular properties of isocyanates (Tonannavar et al., 2012).

Monitoring Airborne Isocyanates

4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) has been presented as a novel reagent for determining mono- and diisocyanates in air samples, showing potential for increased selectivity and sensitivity in monitoring environments exposed to isocyanates (Vogel & Karst, 2002).

Reactivity with Urethanes

Research on the reactivity of isocyanates with urethanes under high temperatures has been conducted to understand conditions for allophanate formation, crucial for applications in polymer chemistry and materials science (Lapprand et al., 2005).

Preparation of N-alkylcarbamates

A study on the preparation of 4-nitrophenyl N-methylcarbamate, a safer alternative to highly toxic methyl isocyanate, demonstrates the utility of 4-fluoro-2-nitrophenyl isocyanate and related compounds in synthesizing less hazardous materials for industrial and pharmaceutical applications (Peterson et al., 2006).

Li-ion Battery Performance Improvement

Aromatic isocyanates, including 4-fluorophenyl isocyanate, have been used to enhance the performance of Li-ion batteries. Their addition to electrolytes effectively reduces initial irreversible capacities and increases cycleability, illustrating potential applications in energy storage technologies (Zhang, 2006).

Versatile Convertible Isocyanides

2-Nitrophenyl isocyanide, related to 4-fluoro-2-nitrophenyl isocyanate, has been identified as a convertible isocyanide, demonstrating its applicability in efficient syntheses of complex molecules like the gamma-lactam beta-lactone bicycle, which has implications in pharmaceutical development (Gilley & Kobayashi, 2008).

Safety And Hazards

4-Fluoro-2-nitrophenyl isocyanate is considered hazardous. It is advised to avoid ingestion, inhalation, and contact with skin and eyes . Personal protective equipment, including face protection, is recommended when handling this chemical .

Relevant Papers Unfortunately, specific papers related to 4-Fluoro-2-nitrophenyl isocyanate were not found in the search results .

properties

IUPAC Name

4-fluoro-1-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPNERLQTDSECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369876
Record name 4-Fluoro-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-nitrophenyl isocyanate

CAS RN

190774-51-7
Record name 4-Fluoro-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-nitrophenyl isocyanate
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